molecular formula C13H25N3O3 B2627747 tert-Butyl 1-(ethylcarbamoyl)piperidin-4-ylcarbamate CAS No. 1188964-80-8

tert-Butyl 1-(ethylcarbamoyl)piperidin-4-ylcarbamate

Cat. No. B2627747
CAS RN: 1188964-80-8
M. Wt: 271.361
InChI Key: QAQYBPAVKCPHOD-UHFFFAOYSA-N
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Description

“tert-Butyl 1-(ethylcarbamoyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C13H25N3O3 . It is used for research and development .

Scientific Research Applications

Antimicrobial Activity

This compound has been used in the design and synthesis of novel arylurea derivatives of aryloxy (1-phenylpropyl) alicyclic diamines with antimicrobial activity against multidrug-resistant Gram-positive bacteria . It showed antibacterial activity against Staphylococcus aureus (methicillin-resistant, MRSA; vancomycin-intermediate, VISA) and Enterococcus faecium (vancomycin-resistant, VREfm) at low concentrations .

Anti-Biofilm Properties

The compound also showed potency against biofilm-forming S. aureus and Staphylococcus epidermidis (including linezolid-resistant, LRSE) strains . This makes it a potential candidate for the development of novel antibacterial agents.

Selectivity Over Mammalian Cells

The compound demonstrated selectivity over mammalian cells (lung MCR-5 and skin BJ fibroblast cell lines) and showed no hemolytic properties toward horse erythrocytes . This suggests its potential for therapeutic applications with minimal side effects.

4. tert-Butylation of Carboxylic Acids and Alcohols The compound can be used in a simple and safe tert-butylation reaction. Treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate directly afforded tert-butyl esters with free amino groups quickly and in good yields . In addition, various carboxylic acids and alcohols without amino groups were converted into tert-butyl esters and ethers, respectively, in high yields .

Synthesis of Arylurea Derivatives

The compound is used in the synthesis of arylurea derivatives of aryloxy (1-phenylpropyl) alicyclic diamines . These derivatives have shown promising results in antimicrobial studies.

Safety and Hazards

According to the safety data sheet, “tert-Butyl 1-(ethylcarbamoyl)piperidin-4-ylcarbamate” should be kept away from heat, sparks, open flames, and hot surfaces. In case of inhalation, skin or eye contact, or if swallowed, appropriate first aid measures should be taken .

Future Directions

The future directions for “tert-Butyl 1-(ethylcarbamoyl)piperidin-4-ylcarbamate” are not specified in the sources I found. Its use in research and development suggests potential applications in various fields .

properties

IUPAC Name

tert-butyl N-[1-(ethylcarbamoyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-5-14-11(17)16-8-6-10(7-9-16)15-12(18)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQYBPAVKCPHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1-(ethylcarbamoyl)piperidin-4-ylcarbamate

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